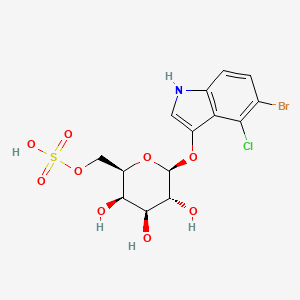![molecular formula C17H17N7O5S B13449451 Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate CAS No. 104770-29-8](/img/structure/B13449451.png)
Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate is a complex organic compound with a molecular formula of C₁₇H₁₇N₇O₅S and a molecular weight of 431.43 g/mol . This compound is known for its buffering properties, which allow it to maintain the pH balance of solutions . It is also used in various research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Applications De Recherche Scientifique
Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a buffering agent to maintain pH levels in various chemical reactions and processes.
Biology: The compound is utilized in biochemical assays and studies involving enzyme kinetics and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s buffering properties allow it to stabilize the pH of solutions, which is crucial in various biochemical and industrial processes. Additionally, its unique structure enables it to interact with enzymes and proteins, potentially inhibiting or modulating their activity .
Comparaison Avec Des Composés Similaires
Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate can be compared to other similar compounds, such as:
Bensulfuron-methyl: A sulfonylurea herbicide with similar structural features but different applications.
Sulfometuron-methyl: Another sulfonylurea herbicide known for its use in weed control.
Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate: A compound with similar functional groups but distinct chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and versatility in various research and industrial applications.
Propriétés
Numéro CAS |
104770-29-8 |
|---|---|
Formule moléculaire |
C17H17N7O5S |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C17H17N7O5S/c1-10-8-11(2)21-16(20-10)22-17(26)23-30(27,28)14-12(15(25)29-3)9-19-24(14)13-6-4-5-7-18-13/h4-9H,1-3H3,(H2,20,21,22,23,26) |
Clé InChI |
KABSXJFKDZOTFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=NN2C3=CC=CC=N3)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
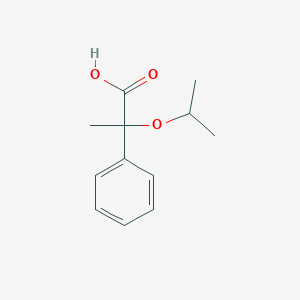
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13449398.png)
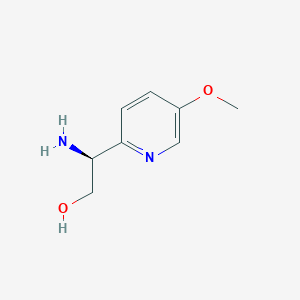
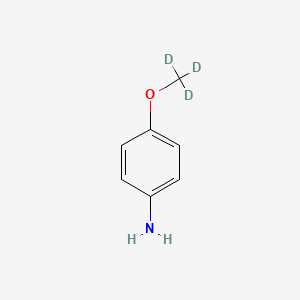
![Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride](/img/structure/B13449417.png)
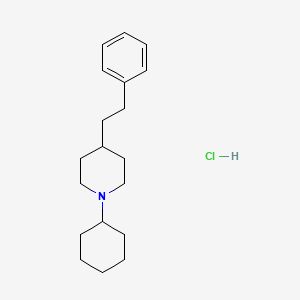
![{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13449431.png)

